3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide
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Overview
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide is a heterocyclic compound featuring an oxazolidinone ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-alkyl carbamates with sulfonyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides in aqueous or organic solvents.
Reduction: LiAlH4, sodium borohydride (NaBH4) in ether or THF.
Substitution: Amines, thiols, and other nucleophiles in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with amino acid residues, further stabilizing the compound-enzyme complex . These interactions disrupt normal biochemical processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a sulfonamide group.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Contains an acetic acid group instead of a propane sulfonamide group.
3-(2-Furyl)-3-phenylpropanoic acid: Features a furan ring and a phenyl group.
Uniqueness
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide is unique due to the presence of both an oxazolidinone ring and a sulfonamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCSFPDEAZQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138358-96-8 |
Source
|
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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